molecular formula C11H14BrNO B1401134 N-[(3-bromophenyl)methyl]oxolan-3-amine CAS No. 1342883-31-1

N-[(3-bromophenyl)methyl]oxolan-3-amine

Cat. No. B1401134
CAS RN: 1342883-31-1
M. Wt: 256.14 g/mol
InChI Key: BUQFZAAEKJGDMK-UHFFFAOYSA-N
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Description

“N-[(3-bromophenyl)methyl]oxolan-3-amine” is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 g/mol. The compound is also known as 3-[(3-bromophenyl)methyl]oxolan-3-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H . This indicates the presence of a bromophenyl group, an oxolan ring, and an amine group in the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current data.

Scientific Research Applications

Anticancer Research

N-[(3-bromophenyl)methyl]oxolan-3-amine: and its analogs have been synthesized and studied for their potential anticancer activities. These compounds have been tested against various cancer cell lines, and some have shown significant activity . The ability to inhibit cancer cell growth makes these compounds valuable for developing new chemotherapy agents.

Molecular Docking Studies

This compound is used in molecular docking studies to understand its interaction with biological targets. Such studies help in predicting the binding affinity and orientation of the compound within a target’s active site, which is crucial for drug design and development .

ADME Profiling

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are analyzed to predict its pharmacokinetic profile. This is important for assessing the compound’s potential as a drug candidate, ensuring it has favorable properties for therapeutic use .

Toxicity Prediction

Before advancing to clinical trials, it’s essential to predict the toxicity of new compoundsN-[(3-bromophenyl)methyl]oxolan-3-amine undergoes toxicity prediction studies to evaluate its safety profile .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have diverse applications in pharmaceuticals and agrochemicalsN-[(3-bromophenyl)methyl]oxolan-3-amine serves as a precursor in synthesizing various heterocyclic structures, which can lead to the discovery of new therapeutic agents .

Chemical Education and Research

In academic settings, this compound is used to teach advanced organic synthesis techniques. It provides a practical example for students to learn about reaction mechanisms and the synthesis of complex molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFZAAEKJGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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